molecular formula C14H19FN2O B7557165 N-(4-aminocyclohexyl)-3-fluoro-4-methylbenzamide

N-(4-aminocyclohexyl)-3-fluoro-4-methylbenzamide

Cat. No. B7557165
M. Wt: 250.31 g/mol
InChI Key: HQZVGUCSJWQLOS-UHFFFAOYSA-N
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Description

N-(4-aminocyclohexyl)-3-fluoro-4-methylbenzamide is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound is commonly referred to as "4-FA" and is known for its potential use as a psychoactive drug. However, the focus of

Mechanism of Action

The mechanism of action of N-(4-aminocyclohexyl)-3-fluoro-4-methylbenzamide involves the inhibition of serotonin and norepinephrine reuptake transporters. This leads to an increase in the extracellular levels of these neurotransmitters, which can have various effects on neuronal signaling and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-aminocyclohexyl)-3-fluoro-4-methylbenzamide are complex and depend on the specific experimental conditions and dosage used. Some of the reported effects include increased locomotor activity, enhanced cognitive function, and alterations in mood and anxiety levels.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-aminocyclohexyl)-3-fluoro-4-methylbenzamide in lab experiments is its selectivity for serotonin and norepinephrine reuptake transporters. This allows for the specific manipulation of these neurotransmitter systems, which can be useful for studying their role in various physiological and pathological conditions. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-(4-aminocyclohexyl)-3-fluoro-4-methylbenzamide. One area of interest is the development of more selective inhibitors of serotonin and norepinephrine reuptake transporters, which could provide more precise tools for studying these systems. Additionally, there is a need for further investigation into the potential therapeutic applications of this compound, particularly in the treatment of mood and anxiety disorders. Finally, there is a need for more comprehensive studies on the safety and toxicity of this compound, as well as its potential for abuse and addiction.

Synthesis Methods

The synthesis of N-(4-aminocyclohexyl)-3-fluoro-4-methylbenzamide involves the reaction of 4-fluoro-3-methylbenzoic acid with cyclohexylamine in the presence of a coupling agent such as EDC or HATU. The resulting intermediate is then reacted with 4-aminocyclohexylamine to yield the final product.

Scientific Research Applications

N-(4-aminocyclohexyl)-3-fluoro-4-methylbenzamide has been extensively studied for its potential use as a research tool in the field of neuroscience. This compound has been shown to act as a selective serotonin and norepinephrine reuptake inhibitor, and has been used to study the role of these neurotransmitters in various physiological and pathological conditions.

properties

IUPAC Name

N-(4-aminocyclohexyl)-3-fluoro-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O/c1-9-2-3-10(8-13(9)15)14(18)17-12-6-4-11(16)5-7-12/h2-3,8,11-12H,4-7,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZVGUCSJWQLOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CCC(CC2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-aminocyclohexyl)-3-fluoro-4-methylbenzamide

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